molecular formula C11H15NO B1324163 1-Methylbutyl 2-pyridyl ketone CAS No. 855377-39-8

1-Methylbutyl 2-pyridyl ketone

Cat. No. B1324163
M. Wt: 177.24 g/mol
InChI Key: TZSWDPXYMIGUQJ-UHFFFAOYSA-N
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Description

1-Methylbutyl 2-pyridyl ketone is a chemical compound with the CAS Number: 855377-39-8 and a molecular weight of 177.25 . Its IUPAC name is 2-methyl-1-(2-pyridinyl)-1-pentanone . It is a product of Rieke Metals, Inc.


Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters .


Molecular Structure Analysis

The molecular structure of 1-Methylbutyl 2-pyridyl ketone is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 .


Chemical Reactions Analysis

2-Pyridyl ketones, such as 1-Methylbutyl 2-pyridyl ketone, are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . They are also used in the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .

Scientific Research Applications

Antimicrobial Activity

1-Methylbutyl 2-pyridyl ketone has been used in the synthesis of novel binuclear Cu(II) complexes. These complexes, characterized by X-ray diffraction and spectroscopy, demonstrate notable antimicrobial activity against various bacteria and fungi. One specific complex showed enhanced activity compared to the free ligand and other complexes, indicating potential applications in antimicrobial research (Shaabani et al., 2013).

Catalysis in Organic Synthesis

This compound plays a role in catalysis, particularly in the hydrogenation of ketones. Research involving ligands derived from 2-amino-2-(2-pyridyl)propane has shown that they activate ruthenium complexes for catalytic hydrogenation. This points towards applications in organic synthesis and the development of new catalysts (Hadžović et al., 2007).

Synthesis of Bioactive Molecules

1-Methylbutyl 2-pyridyl ketone is instrumental in the synthesis of a diverse array of 2-pyridyl ketones, which are key components in bioactive molecules and natural products. This synthesis process is rapid, reliable, and environmentally friendly, highlighting its importance in the pharmaceutical and chemical industries (Sun et al., 2020).

Photoluminescent and Magnetic Properties

This compound has been used to develop dinuclear lanthanide(III)/zinc(II) complexes displaying unique photoluminescent and magnetic properties. These properties are valuable for applications in materials science, particularly in developing new luminescent materials and studying magnetization (Anastasiadis et al., 2015).

Ruthenium-Catalyzed Alkylation

The compound has been used in ruthenium-catalyzed alkylation of ketones, allowing the synthesis of α-pyridyl methylated ketones. This method is noted for its simplicity and broad applicability, useful in the field of organic chemistry (Yan et al., 2014).

Single-Molecule Magnet Properties

Research has explored the use of 1-Methylbutyl 2-pyridyl ketone in synthesizing dinuclear cobalt(iii)-dysprosium(iii) complexes. One of these complexes exhibited single-molecule magnet (SMM) properties, which are significant in the development of molecular magnets and quantum computing (Polyzou et al., 2017).

Future Directions

The future directions for 1-Methylbutyl 2-pyridyl ketone could involve its use in the synthesis of diverse kinds of 2-pyridyl ketones in the compound library . It could also be used in the study of transition metal (II) complexes of 2-pyridyl ketones with different anions in solution .

properties

IUPAC Name

2-methyl-1-pyridin-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZSWDPXYMIGUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641993
Record name 2-Methyl-1-(pyridin-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylbutyl 2-pyridyl ketone

CAS RN

855377-39-8
Record name 2-Methyl-1-(pyridin-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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